molecular formula C7H8N4 B1593327 5-Methylpyrazolo[1,5-A]pyrimidin-7-amine CAS No. 2369-88-2

5-Methylpyrazolo[1,5-A]pyrimidin-7-amine

Cat. No. B1593327
CAS RN: 2369-88-2
M. Wt: 148.17 g/mol
InChI Key: MCNGFYXMIRHJEO-UHFFFAOYSA-N
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Description

“5-Methylpyrazolo[1,5-A]pyrimidin-7-amine” is a chemical compound with the molecular weight of 148.17 . It is a pale-yellow to yellow-brown solid . This compound belongs to the class of organic compounds known as pyrazolo[1,5-a]pyrimidines .


Synthesis Analysis

The synthesis of “5-Methylpyrazolo[1,5-A]pyrimidin-7-amine” involves a solvent-free reaction between an equimolar mixture of the appropriate β-enaminone and 3-methyl-1 H-pyrazol-5-amine under microwave irradiation at 180 °C . The yield of this reaction is reported to be between 88–96% .


Molecular Structure Analysis

The molecular structure of “5-Methylpyrazolo[1,5-A]pyrimidin-7-amine” consists of a pyrazole ring fused to a pyrimidine ring . The InChI code for this compound is 1S/C7H8N4/c1-5-4-6(8)11-7(10-5)2-3-9-11/h2-4,10H,1,8H2 .


Physical And Chemical Properties Analysis

“5-Methylpyrazolo[1,5-A]pyrimidin-7-amine” is a pale-yellow to yellow-brown solid . It has a melting point of 217-219°C .

Scientific Research Applications

    Chemical Research

    • Application : “5-Methylpyrazolo[1,5-A]pyrimidin-7-amine” is a chemical compound with the CAS Number: 2369-88-2 . It is available for scientific research needs .
    • Methods of Application : This compound is typically stored at room temperature and comes in a physical form of powder . The specific methods of application would depend on the nature of the experiment being conducted.

    Pharmaceutical Research

    • Application : Compounds with a structure similar to “5-Methylpyrazolo[1,5-A]pyrimidin-7-amine” have been used in the development of inhibitors for the treatment of COPD or Asthma .

    Fluorescent Materials Research

    • Application : Pyrazolo[1,5-a]pyrimidines-based fluorophores have been identified as strategic compounds for optical applications due to several key characteristics such as their simpler and greener synthetic methodology, and their tunable photophysical properties .
    • Methods of Application : The specific methods of application would depend on the nature of the research being conducted. However, the study mentions that electron-donating groups (EDGs) at position 7 on the fused ring improve both the absorption and emission behaviors .
    • Results or Outcomes : The outcomes would vary based on the specific research. However, the study found that the properties and stability of these compounds are comparable to commercial probes such as coumarin-153, prodan, and rhodamine 6G .

    Cancer Research

    • Application : Compounds with a structure similar to “5-Methylpyrazolo[1,5-A]pyrimidin-7-amine” have been used in cancer research .

    Organic Light-Emitting Devices

    • Application : Pyrazolo[1,5-a]pyrimidines-based compounds have been a major focus of research related to materials science and biological interactions over the past decades . They have been used in the development of organic light-emitting devices .
    • Methods of Application : The specific methods of application would depend on the nature of the research being conducted. However, the study mentions that electron-donating groups (EDGs) at position 7 on the fused ring improve both the absorption and emission behaviors .
    • Results or Outcomes : The outcomes would vary based on the specific research. However, the study found that the properties and stability of these compounds are comparable to commercial probes such as coumarin-153, prodan and rhodamine 6G .

    Bio-Macromolecular Interactions

    • Application : Pyrazolo[1,5-a]pyrimidines-based compounds have been used in the study of bio-macromolecular interactions .

Safety And Hazards

The safety data sheet for “5-Methylpyrazolo[1,5-A]pyrimidin-7-amine” advises avoiding breathing mist, gas, or vapors, and avoiding contact with skin and eyes . It recommends using personal protective equipment, wearing chemical impermeable gloves, and ensuring adequate ventilation .

properties

IUPAC Name

5-methylpyrazolo[1,5-a]pyrimidin-7-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N4/c1-5-4-6(8)11-7(10-5)2-3-9-11/h2-4H,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCNGFYXMIRHJEO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=NN2C(=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40647695
Record name 5-Methylpyrazolo[1,5-a]pyrimidin-7-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40647695
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Methylpyrazolo[1,5-A]pyrimidin-7-amine

CAS RN

2369-88-2
Record name 5-Methylpyrazolo[1,5-a]pyrimidin-7-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2369-88-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Methylpyrazolo[1,5-a]pyrimidin-7-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40647695
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
S Tian, J Fan, H Jing, L Chuntian, L Yan… - Chinese Journal of …, 2023 - sioc-journal.cn
An I 2-catalyzed cyclization reaction of 1H-pyrazol-5-amine and β-ketonitrile for the synthesis of pyrazolo [1, 5-a] pyrimidines was developed. This method provides an efficient way to …
Number of citations: 1 sioc-journal.cn
桑田, 贾帆, 何静, 李春天, 刘岩, 刘平 - 有机化学, 2023 - sioc-journal.cn
有机化学 Page 1 有机化学 Chinese Journal of Organic Chemistry ARTICLE * Corresponding authors. E-mail: liuyan@shzu.edu.cn; liuping@shzu.edu.cn Received June 12, 2022; …
Number of citations: 0 sioc-journal.cn

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